

Application Notes and Protocols: Iron(II) Trifluoromethanesulfonate in Sulfoxide Imination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(II) Trifluoromethanesulfonate*

Cat. No.: B2506139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imination of sulfoxides to form sulfoximines is a critical transformation in synthetic and medicinal chemistry. Sulfoximines are important structural motifs found in a range of biologically active compounds and are valued as versatile synthetic intermediates. **Iron(II) trifluoromethanesulfonate** ($\text{Fe}(\text{OTf})_2$) has emerged as a highly efficient, robust, and environmentally benign catalyst for this transformation.^{[1][2][3]} This protocol outlines the application of $\text{Fe}(\text{OTf})_2$ in the imination of a diverse range of sulfoxides, offering a practical and scalable method for the synthesis of N-substituted sulfoximines. The reactions typically proceed at room temperature with short reaction times and demonstrate broad functional group tolerance.^{[1][2]}

Key Applications and Advantages

- High Catalytic Efficiency: $\text{Fe}(\text{OTf})_2$ catalyzes the imination of sulfoxides with catalyst loadings as low as 1-5 mol%.^{[1][4]}
- Broad Substrate Scope: The method is effective for a wide variety of sulfoxides, including those with sterically demanding alkyl, benzyl, and heteroaryl substituents.^[1]

- Mild Reaction Conditions: Reactions are typically conducted at room temperature under an air atmosphere, simplifying the experimental setup.[1][4]
- Good to Excellent Yields: The protocol consistently delivers the desired sulfoximine products in high yields.[1]
- Stereospecificity: The imination of chiral sulfoxides proceeds with retention of configuration at the sulfur center, preserving enantiopurity.

Data Summary: Substrate Scope of $\text{Fe}(\text{OTf})_2$ -Catalyzed Sulfoxide Imination

The following table summarizes the successful imination of various sulfoxides using **Iron(II) trifluoromethanesulfonate** as a catalyst with different nitrene precursors.

Entry	Sulfoxide Substrate	Nitrene Precursor	Catalyst Loading (mol%)	Time	Yield (%)	Reference
1	Methyl phenyl sulfoxide	PhI=NNs	2.5	20 min	98	[1]
2	Methyl phenyl sulfoxide	NsNH ₂ + PhI=O	2.5	20 min	85	[1]
3	Benzyl phenyl sulfoxide	PhI=NNs	5.0	45 min	89	[1]
4	Benzyl methyl sulfoxide	PhI=NNs	5.0	30 min	91	[1]
5	Diisopropyl sulfoxide	PhI=NNs	5.0	60 min	86	[1]
6	tert-Butyl methyl sulfoxide	PhI=NNs	5.0	2 h	55	[1]
7	(Benzothiazol-2-yl)methyl methyl sulfoxide	PhI=NNs	5.0	30 min	86	[1]
8	Methyl (pyridin-2-yl) sulfoxide	PhI=NNs	5.0	45 min	92	[1]
9	Dimethyl sulfoxide	N-pivaloyloxy benzamide	1.0	12 h	99	[5]

10	Dibutyl sulfoxide	N-pivaloyloxy benzamide	1.0	12 h	85	[5]
11	Thioanisole oxide	N-pivaloyloxy benzamide	1.0	12 h	95	[5]

Ns = 2-nitrobenzenesulfonyl

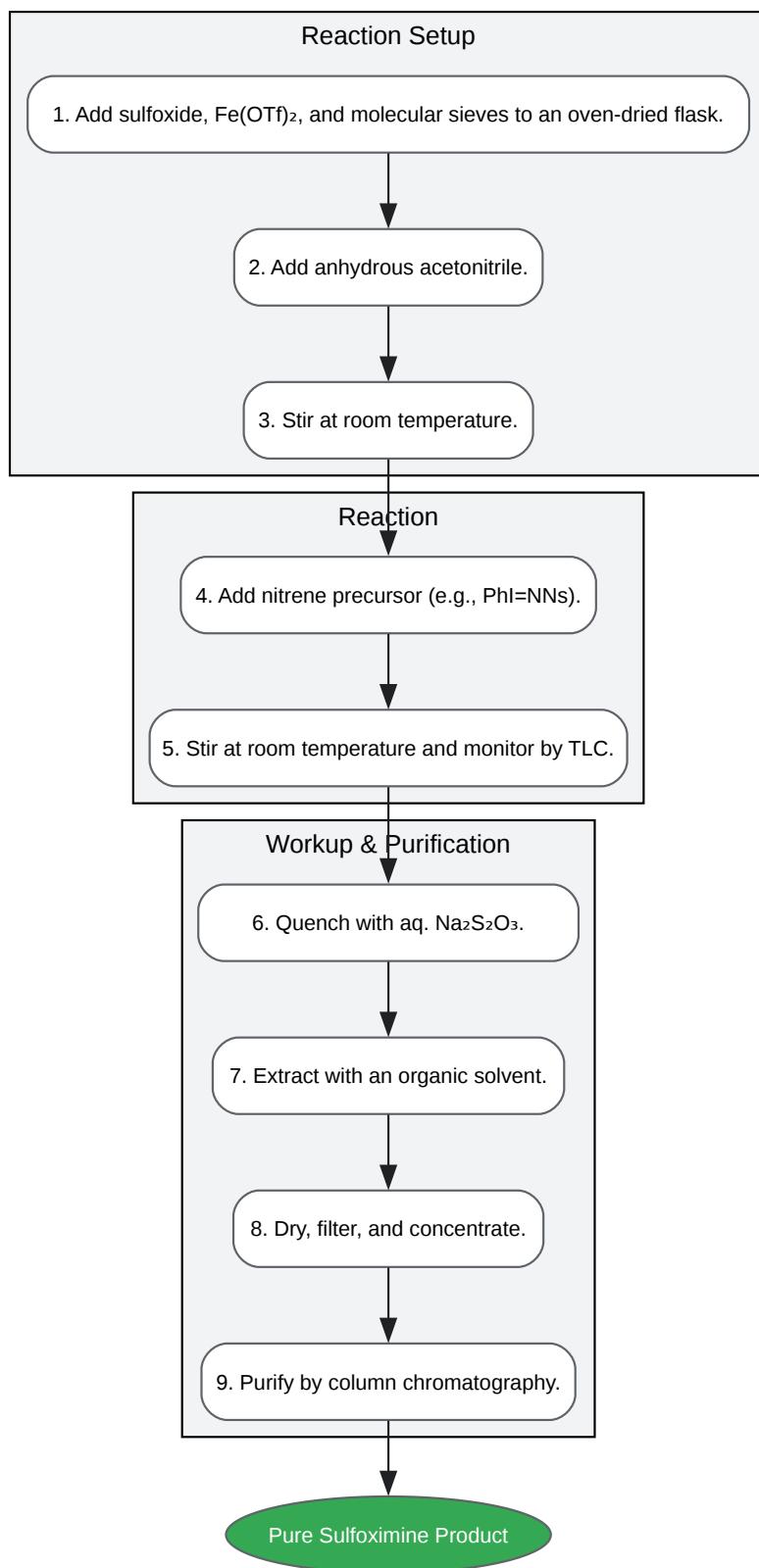
Experimental Protocols

Protocol 1: Imination of Methyl Phenyl Sulfoxide with PhI=NNs

This protocol is adapted from the procedure described by Bolm and co-workers.[\[1\]](#)

Materials:

- Methyl phenyl sulfoxide
- N-(2-nitrobenzenesulfonylimino)phenyliodinane (PhI=NNs)
- **Iron(II) trifluoromethanesulfonate** (Fe(OTf)₂)
- Anhydrous acetonitrile (MeCN)
- Molecular sieves, 4 Å
- Reaction vessel (e.g., oven-dried Schlenk tube)
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

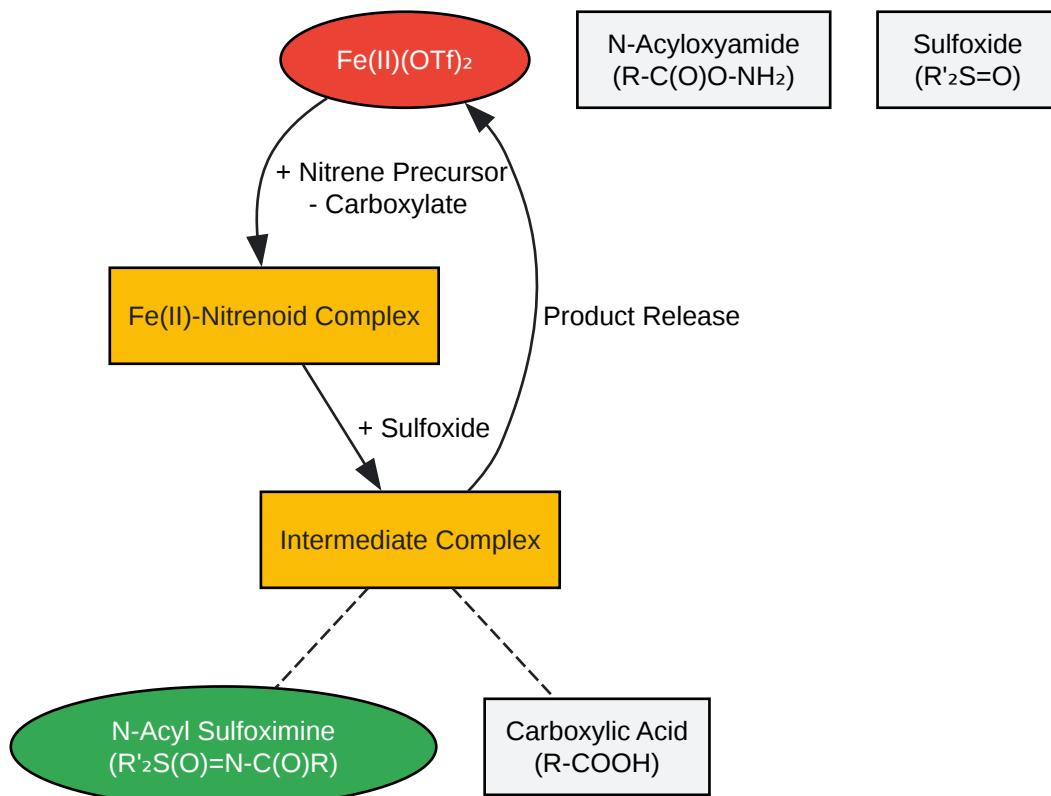

Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add methyl phenyl sulfoxide (1.0 equiv), $\text{Fe}(\text{OTf})_2$ (0.025 equiv, 2.5 mol%), and activated 4 Å molecular sieves.
- Add anhydrous acetonitrile to achieve a concentration of 0.1 M with respect to the sulfoxide.
- Stir the resulting suspension at room temperature for 10 minutes.
- Add PhI=NNs (1.3 equiv) to the mixture in one portion.
- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes.
- Upon completion, quench the reaction by adding a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the corresponding N-nosylsulfoximine.

Visualizations

Experimental Workflow

The general workflow for the **iron(II) trifluoromethanesulfonate**-catalyzed imination of sulfoxides is depicted below.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for sulfoxide imination.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the iron(II)-catalyzed nitrene transfer from an N-acyloxyamide to a sulfoxide, as proposed by Xia and co-workers.[5]

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for sulfoxide imination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Iron(II) Trifluoromethanesulfonate in Sulfoxide Imination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2506139#synthetic-applications-of-iron-ii-trifluoromethanesulfonate-in-sulfoxide-imination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com